(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one is a clerodane diterpene, a class of secondary metabolites found in various plant species, fungi, bacteria, and marine sponges . These compounds are known for their complex bicyclic structures containing 20 carbon atoms and a decalin core . This compound and its derivatives have attracted significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and insect antifeedant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clerodone involves multiple steps, starting from simpler diterpenoid precursors. One common approach is the cyclization of labdane diterpenes, which share a similar bicyclic structure . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Additionally, various oxidizing and reducing agents are employed to introduce functional groups at specific positions on the decalin core .
Industrial Production Methods
Industrial production of clerodone is less common due to the complexity of its synthesis. advances in biotechnology have enabled the production of clerodone through microbial fermentation. Genetically engineered microorganisms, such as bacteria and yeast, can be used to produce clerodone by introducing the necessary biosynthetic pathways . This method offers a more sustainable and scalable approach compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms at specific positions on the decalin core.
Major Products
The major products formed from these reactions include various hydroxylated, carbonylated, and halogenated derivatives of clerodone . These derivatives often exhibit enhanced biological activities compared to the parent compound.
Scientific Research Applications
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it serves as a valuable intermediate for the synthesis of more complex natural products . In biology and medicine, clerodone and its derivatives are studied for their potential as anti-inflammatory and cytotoxic agents . Additionally, clerodone’s insect antifeedant properties make it a promising candidate for developing eco-friendly pesticides .
Mechanism of Action
The mechanism of action of clerodone involves its interaction with specific molecular targets and pathways . For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . In cancer research, clerodone exhibits cytotoxicity by inducing apoptosis in cancer cells through the activation of caspases and other apoptotic pathways . The insect antifeedant properties are attributed to its ability to disrupt the feeding behavior of herbivorous insects .
Comparison with Similar Compounds
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one is structurally related to other clerodane diterpenes, such as clerodin, ajugarins, and salvinorin A . These compounds share a similar decalin core but differ in the functional groups attached to the core . This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities . For instance, salvinorin A is known for its hallucinogenic properties, while clerodone lacks such effects .
List of Similar Compounds
- Clerodin
- Ajugarins (I to V)
- Salvinorin A
- Cascarillin
- Calumbins
- Gymnocolin
- Hardwickiic acid
Properties
CAS No. |
10070-37-8 |
---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.729 |
IUPAC Name |
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one |
InChI |
InChI=1S/C30H50O/c1-19(2)20-10-14-27(5)16-17-30(8)25(24(20)27)21(31)18-23-28(6)13-9-12-26(3,4)22(28)11-15-29(23,30)7/h19-20,22-25H,9-18H2,1-8H3/t20-,22-,23+,24+,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
QDEOBJOJWNHBGH-GTJNZXJFSA-N |
SMILES |
CC(C)C1CCC2(C1C3C(=O)CC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.